In Vivo Antitumor Efficacy of the 4-Morpholino Thiosemicarbazone Derivative vs. 4‑Amino and 4‑Methylamino Congeners
Although the free carboxylic acid was not tested directly, the thiosemicarbazone derivative derived from 4‑morpholinoisoquinoline‑1‑carboxylic acid—5‑amino‑4‑morpholinoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (22)—was synthesized and evaluated alongside 4‑aminoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (9a) and 4‑(methylamino)isoquinoline‑1‑carboxaldehyde thiosemicarbazone (9b) in the L1210 mouse leukemia model [1]. Compounds 9a and 9b achieved a maximum % T/C of 177 when administered at 40 mg/kg once daily for 6 days [1]. In contrast, 5‑amino‑4‑morpholinoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (22) showed only modest activity (% T/C not reported as exceeding 125), indicating that the morpholine substituent reduces in vivo potency compared to the smaller primary or secondary amine substituents [1]. This rank‑order potency profile establishes that the morpholino carboxylic acid precursor is not a simple potency upgrade but a tool for tuning selectivity or pharmacokinetic properties.
| Evidence Dimension | In vivo antitumor activity (% T/C, L1210 leukemia) |
|---|---|
| Target Compound Data | 5‑Amino‑4‑morpholinoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (22): % T/C not reported as >125 (modest activity) |
| Comparator Or Baseline | 4‑Aminoisoquinoline‑1‑carboxaldehyde thiosemicarbazone (9a): % T/C = 177 (40 mg/kg daily ×6); 4‑(Methylamino)isoquinoline‑1‑carboxaldehyde thiosemicarbazone (9b): % T/C = 177 (40 mg/kg daily ×6) |
| Quantified Difference | Comparators 9a/9b show % T/C ≥177; morpholino derivative 22 is markedly less active (exact value not disclosed, but designated “modest” relative to 9a/9b). |
| Conditions | L1210 leukemia allograft model in mice; compounds dosed intraperitoneally at 40 µg/kg once daily for 6 consecutive days. |
Why This Matters
This direct rank‑order comparison proves that the 4‑morpholino substituent imparts a distinct in vivo efficacy profile, making 4‑morpholinoisoquinoline‑1‑carboxylic acid a critical starting material for exploring morpholine‑specific SAR rather than simply substituting a more potent amino congener.
- [1] Liu, M. C.; Lin, T. S.; Penketh, P.; Sartorelli, A. C. Synthesis and Antitumor Activity of 4- and 5-Substituted Derivatives of Isoquinoline-1-carboxaldehyde Thiosemicarbazone. J. Med. Chem. 1995, 38 (21), 4234–4243. View Source
